4-(Tert-Butoxy)Benzaldehyde

Catalog No.
S663013
CAS No.
57699-45-3
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Tert-Butoxy)Benzaldehyde

CAS Number

57699-45-3

Product Name

4-(Tert-Butoxy)Benzaldehyde

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]benzaldehyde

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-8H,1-3H3

InChI Key

VWSFZYXXQDKXKQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC1=CC=C(C=C1)C=O

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C=O

Organic Synthesis

  • Precursor for Complex Molecules: 4-(Tert-Butoxy)Benzaldehyde can be used as a starting material for the synthesis of more complex organic molecules. The tert-butyl group (C(CH₃)₃) acts as a protecting group for the aldehyde functionality, allowing for further chemical modifications without affecting the aldehyde group. After the desired modifications are complete, the tert-butyl group can be removed under specific conditions to reveal the free aldehyde []. This protecting group strategy is valuable in the synthesis of various pharmaceuticals, natural products, and functional materials [].

Material Science

  • Liquid Crystal Precursor: 4-(Tert-Butoxy)Benzaldehyde can be used as a building block in the synthesis of liquid crystals. By introducing specific functional groups onto the molecule and linking it with other suitable units, researchers can create materials with liquid crystalline properties. These materials exhibit unique optical and electrical properties, finding applications in displays, sensors, and optoelectronic devices [].

Biological Studies

  • Probe Molecule: Due to its specific chemical structure, 4-(Tert-Butoxy)Benzaldehyde can be used as a probe molecule in various biological studies. Researchers can attach this molecule to other biomolecules, such as proteins or enzymes, to investigate their interactions and functions. The tert-butyl group can aid in the solubility and stability of the probe molecule within biological systems [].

4-(Tert-Butoxy)Benzaldehyde is an organic compound with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol. It appears as a colorless to light yellow liquid with a characteristic aromatic odor reminiscent of almonds. The structure features a benzene ring substituted with a tert-butoxy group and an aldehyde functional group, making it a versatile compound in organic synthesis.

  • Specific safety data for 4-(Tert-Butoxy)Benzaldehyde is limited. However, as with most organic compounds, it is advisable to handle it with care in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) such as gloves and goggles, and avoid inhalation or skin contact.

  • Oxidation: It can be oxidized to form benzoic acid using agents like potassium permanganate under acidic conditions.
  • Reduction: The compound can be reduced to yield corresponding alcohols, often using sodium borohydride as a reducing agent.
  • Electrophilic Aromatic Substitution: The presence of the aldehyde group allows it to participate in electrophilic aromatic substitution reactions, making it reactive towards various electrophiles.

This compound exhibits notable biological activities, particularly in enzyme inhibition studies. For instance, it has been shown to inhibit mushroom tyrosinase, an enzyme involved in melanin production. This property suggests potential applications in cosmetic formulations aimed at skin whitening or pigmentation control.

4-(Tert-Butoxy)Benzaldehyde can be synthesized through several methods:

  • Condensation Reaction: A common synthetic route involves the condensation of tert-butyl alcohol with benzaldehyde under acidic conditions.
    tert butyl alcohol+benzaldehyde4(tertbutoxy)benzaldehyde\text{tert butyl alcohol}+\text{benzaldehyde}\rightarrow 4-(tert-butoxy)benzaldehyde
  • Electrochemical Oxidation: Another method includes the electrochemical oxidation of 4-tert-butoxytoluene in the presence of alcohols, yielding various derivatives of benzaldehyde .

The applications of 4-(Tert-Butoxy)Benzaldehyde span various fields:

  • Organic Synthesis: It serves as a reagent for synthesizing more complex organic molecules, acting as a protecting group for the aldehyde functionality.
  • Material Science: The compound is utilized as a precursor for liquid crystals, which are essential in display technologies and optoelectronic devices.
  • Pharmaceuticals: It is involved in the synthesis of pharmaceutical intermediates, including derivatives used in antibiotic formulations.

Several compounds share structural similarities with 4-(Tert-Butoxy)Benzaldehyde. Here are some notable comparisons:

Compound NameStructure/CharacteristicsUnique Features
4-tert-ButylbenzaldehydeLacks the tert-butoxy group; more hydrophobicLess reactive in electrophilic aromatic substitution
4-(Dimethylamino)benzaldehydeContains a dimethylamino group instead of tert-butoxyDifferent reactivity profile due to electron-donating effects
4-HydroxybenzaldehydeHydroxyl group replaces the tert-butoxy groupMore polar and potentially more soluble in water

The uniqueness of 4-(Tert-Butoxy)Benzaldehyde lies in its tert-butoxy substituent, which enhances its reactivity and solubility compared to other similar compounds. This characteristic makes it particularly valuable as a reagent in organic synthesis and material science applications.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

57699-45-3

Wikipedia

4-(tert-Butoxy)benzaldehyde

Dates

Modify: 2023-08-15

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